6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15069914
Molecular Formula: C25H21BrN4O4S
Molecular Weight: 553.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21BrN4O4S |
|---|---|
| Molecular Weight | 553.4 g/mol |
| IUPAC Name | 6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C25H21BrN4O4S/c26-18-7-8-20-19(14-18)23(32)30(25(35)27-20)15-16-3-5-17(6-4-16)22(31)28-9-11-29(12-10-28)24(33)21-2-1-13-34-21/h1-8,13-14H,9-12,15H2,(H,27,35) |
| Standard InChI Key | HWDQYEYPHYZOLS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C(=O)C5=CC=CO5 |
Introduction
6-Bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family. This compound has gained attention in medicinal chemistry due to its structural complexity and potential therapeutic applications, including antimicrobial and anti-inflammatory properties. Its unique combination of functional groups contributes to its diverse biological activity and pharmacological potential.
Molecular Characteristics
-
Molecular Formula: C25H22BrN3O4S
-
Molecular Weight: Approximately 553.43 g/mol.
-
Chemical Structure: The compound features:
-
A bromine atom at the 6th position.
-
A furan moiety attached via a piperazine-carbonyl linkage.
-
A sulfanylidene group at the 2nd position of the quinazolinone core.
-
Structural Representation
The structure can be represented using the following IUPAC International Chemical Identifier (InChI):
textInChI=1S/C25H27BrN4O4S/c26-18-7-8-20-19(14-18)23(32)30(25(35)27-20)15-16-3-5-17(6-4-16)22(31)28-9-11-29(12-10-28)24(33)21-2-1-13-34-21/h1-6,13,18-20H,7-12,14-15H2,(H,27,35)
This notation provides a systematic description of its molecular structure.
General Synthesis
The synthesis of this compound typically involves:
-
Starting with a brominated anthranilic acid derivative.
-
Sequential addition of functional groups, including piperazine and furan-carbonyl moieties.
-
Reactions are carried out in solvents like ethanol or acetic acid under controlled conditions.
-
Thin Layer Chromatography (TLC) is used to monitor reaction progress.
Purification
Purification is achieved through recrystallization from suitable solvents to ensure high purity for biological testing.
Antimicrobial Activity
Quinazolinone derivatives, including this compound, have demonstrated significant antimicrobial properties:
-
Effective against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.
Anti-inflammatory Potential
Preclinical studies on related quinazolinones suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory mediators in animal models .
Mechanism of Action
The pharmacological activity of this compound is attributed to:
-
Interaction with bacterial enzymes or DNA gyrase, disrupting microbial growth.
-
Inhibition of inflammatory pathways by modulating cytokine release or enzyme activity .
Spectroscopic Analysis
Key analytical techniques used for characterization include:
-
Nuclear Magnetic Resonance (NMR): Confirms structural integrity.
-
High Performance Liquid Chromatography (HPLC): Ensures purity.
-
Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups.
Drug Discovery
This compound serves as a lead structure for developing new drugs targeting bacterial infections and inflammatory disorders.
Future Research Directions
Further studies are needed to:
-
Explore its efficacy in vivo.
-
Optimize its pharmacokinetic profile for clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume